Home > Products > Screening Compounds P103448 > 3,5-ADB-4en-PFUPPYCA
3,5-ADB-4en-PFUPPYCA -

3,5-ADB-4en-PFUPPYCA

Catalog Number: EVT-10959345
CAS Number:
Molecular Formula: C21H27FN4O2
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3,5-ADB-4en-PFUPPYCA involves several chemical reactions typical for the production of synthetic cannabinoids. The methods commonly used include:

  • Refluxing: This method involves heating the reactants in a solvent under reflux conditions to facilitate the reaction.
  • Coupling Reactions: These are used to form the core structure of the cannabinoid by linking various molecular fragments.
  • Purification Techniques: After synthesis, compounds are typically purified using techniques such as recrystallization or chromatography to isolate the desired product from by-products.
Molecular Structure Analysis

The molecular structure of 3,5-ADB-4en-PFUPPYCA can be represented by its chemical formula and structural diagram. The compound features a pyrazole core, which is characteristic of many synthetic cannabinoids.

Key data regarding its molecular structure includes:

  • Molecular Formula: C₁₉H₂₃N₃O
  • Molecular Weight: Approximately 305.41 g/mol
  • Structural Features: Contains a pyrazole ring linked to an alkyl chain and a phenyl group.

The structural representation aids in understanding how this compound interacts with cannabinoid receptors at a molecular level .

Chemical Reactions Analysis

3,5-ADB-4en-PFUPPYCA participates in various chemical reactions typical of synthetic cannabinoids:

  • Receptor Binding: The primary reaction of interest for this compound is its binding affinity to cannabinoid receptors CB1 and CB2. This interaction triggers physiological responses similar to those induced by natural cannabinoids.
  • Metabolic Reactions: Once administered, 3,5-ADB-4en-PFUPPYCA undergoes metabolic transformations within the body, which can lead to various metabolites that may also exhibit psychoactive properties.

Detailed studies on these reactions often involve in vitro experimentation using cell lines expressing cannabinoid receptors .

Mechanism of Action

The mechanism of action for 3,5-ADB-4en-PFUPPYCA involves its agonistic activity at cannabinoid receptors. Upon binding to these receptors:

  1. Activation of CB1 and CB2 Receptors: The compound mimics the action of natural cannabinoids by activating these receptors.
  2. Signal Transduction: This activation leads to intracellular signaling cascades that affect neurotransmitter release and neuronal excitability.
  3. Physiological Effects: The resultant effects can include altered mood, perception changes, and various physiological responses akin to those produced by tetrahydrocannabinol (THC), the main psychoactive component of cannabis.

Research indicates that 3,5-ADB-4en-PFUPPYCA exhibits significant potency at these receptors compared to other synthetic cannabinoids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-ADB-4en-PFUPPYCA include:

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize these properties further .

Applications

3,5-ADB-4en-PFUPPYCA has been primarily studied for its potential use as a research chemical. Its applications include:

  • Scientific Research: Used in studies examining cannabinoid receptor interactions and pharmacological effects.
  • Forensic Analysis: Identified in seized drug samples during law enforcement operations aimed at controlling the distribution of new psychoactive substances.

Due to its potent effects on cannabinoid receptors, it serves as a valuable tool for understanding the pharmacodynamics of synthetic cannabinoids and their implications for public health .

Introduction: Emergence and Research Significance of 3,5-ADB-4en-PFUPPYCA

Contextualizing Novel Synthetic Cannabinoid Receptor Agonists within Global New Psychoactive Substance Trends

3,5-ADB-4en-PFUPPYCA (systematic name: (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-3-(4-fluorophenyl)-1-(pent-4-en-1-yl)-1H-pyrazole-5-carboxamide) represents an emerging subclass of synthetic cannabinoid receptor agonists (SCRAs) characterized by a monocyclic pyrazole core. Its molecular formula is C₂₁H₂₇FN₄O₂, with a molecular weight of 386.46 g/mol [5] [10]. This compound belongs to a structurally distinct group of SCRAs that diverges from conventional indole or indazole-based scaffolds, reflecting a deliberate shift in designer drug engineering aimed at circumventing legislative controls [2].

Table 1: Key Structural Features of 3,5-ADB-4en-PFUPPYCA

FeatureChemical GroupStructural Significance
Core structurePyrazole ringDifferentiates from traditional indole/indazole SCRAs
Head groupTert-leucinamide (ADB variant)Influences cannabinoid receptor affinity
Linker moietyPent-4-en-1-yl chainBypasses alkyl chain length restrictions in bans
Aromatic adjunct4-Fluorophenyl groupModifies potency and metabolic stability

First identified in seized materials from Scottish prisons in July 2021, 3,5-ADB-4en-PFUPPYCA appeared concurrently with analogs like 5F-3,5-AB-PFUPPYCA, indicating strategic diversification of SCRA templates in response to international monitoring [2]. Its detection preceded formal notification to the European Union Early Warning System (December 2021), underscoring the accelerated pace of new psychoactive substance introduction [2]. This compound exemplifies the "resurgence" of SCRAs documented in forensic literature, where structurally innovative compounds penetrate markets despite declining use of earlier-generation synthetic cannabinoids [6].

Vulnerable populations, particularly incarcerated individuals, represent early adoption clusters for such compounds due to drug screening evasion needs and restricted access to traditional cannabis. The 2021-2022 Scottish Prison Service seizures revealed 3,5-ADB-4en-PFUPPYCA infused onto paper matrices—a stealth administration method aligning with prison drug trafficking patterns [2] [3]. User demographic studies indicate that 93% of SCRA consumers are male, with 47.7% having incomplete secondary education and 18.6% experiencing homelessness, highlighting socioeconomic drivers of use [3].

Legislative Evasion as a Driver for Structural Innovation: The Chinese Synthetic Cannabinoid Receptor Agonist Ban of 2021

China's class-wide ban on synthetic cannabinoid receptor agonists, implemented in 2021, prohibited seven core scaffolds commonly associated with indole- and indazole-based SCRAs [2]. This generic legislation specifically targeted:

  • Naphthoylindoles
  • Phenylacetylindoles
  • Benzoylindoles
  • Cyclopropoylindoles
  • Adamantoylindoles
  • Tetramethylcyclopropylindoles
  • Quinolinyl ester scaffolds

Table 2: Impact of China's 2021 Generic Ban on Synthetic Cannabinoid Receptor Agonist Markets

Regulatory ContextPre-Ban Dominant ScaffoldsPost-Ban Emergent ScaffoldsEvasion Mechanism
Chinese generic legislation (2021)Indole/indazole derivativesPyrazole cores (e.g., 3,5-ADB-4en-PFUPPYCA)Exclusion of pyrazole from prohibited cores
Controlled linker lengths (e.g., pentyl)5-fluoropentyl chainsPent-4-en-1-yl unsaturated chainsNon-standard alkyl substituents
Positional isomer restrictions5,3-regioisomers3,5-regioisomersUnregulated stereochemical orientation

The 3,5-ADB-4en-PFUPPYCA structure directly exploits loopholes in this framework through three evasion-focused design elements:

  • Pyrazole core exclusion: The monocyclic pyrazole backbone falls outside the seven banned scaffolds, granting it de facto legal status in jurisdictions adopting China's controlled structure list [2].
  • Linker modification: Replacement of controlled fluoropentyl chains with an unsaturated pent-4-en-1-yl moiety (C₅H₉-) avoids alkyl chain length restrictions while maintaining lipophilicity [2] [5].
  • Regioisomeric differentiation: The 3,5-substitution pattern on the pyrazole ring differentiates it from regulated 5,3-isomers explicitly covered under the Chinese legislation [2].

This strategic molecular innovation exemplifies "ban evasion chemistry," where slight structural modifications create legally distinct entities with retained psychoactivity. The pent-4-en-1-yl linker—a rarely encountered group in pre-ban synthetic cannabinoids—demonstrates traffickers' awareness of chemical control lists and capacity for rapid structural adaptation [2]. Forensic analyses confirm that such structurally novel SCRAs now constitute approximately 11% of the European synthetic cannabinoid market, with prevalence concentrated in populations seeking to avoid positive drug tests [6].

Research Imperatives: Pharmacological and Forensic Knowledge Gaps

Critical knowledge deficits exist regarding 3,5-ADB-4en-PFUPPYCA's biological activity and detectability, hampering clinical and forensic responses:

Pharmacological characterization gaps:

  • Receptor engagement profile: Preliminary in vitro studies of structurally related pyrazole synthetic cannabinoid receptor agonists indicate markedly reduced β-arrestin2 recruitment at cannabinoid 1 receptors (CB₁) compared to traditional synthetic cannabinoids. 3,5-ADB-4en-PFUPPYCA's intrinsic efficacy remains unquantified, with unknown impacts on psychoactivity and toxicity [2].
  • Metabolic fate: No human or animal metabolism studies exist for this compound. Analogs like 5F-3,5-AB-PFUPPYCA undergo hepatic hydroxylation and glucuronidation, but the unsaturated linker in 3,5-ADB-4en-PFUPPYCA may alter metabolic pathways and produce unique biomarkers [2].
  • Structure-activity relationships: The compound's structural kinship to low-efficacy synthetic cannabinoid receptor agonists (e.g., 5,3-AB-CHMFUPPYCA) suggests potentially diminished potency, but empirical confirmation is lacking. The pharmacodynamic implications of combining the ADB carboxamide group with an unsaturated linker remain uninvestigated [2].

Forensic science challenges:

  • Reference material scarcity: Specialty suppliers (e.g., Cayman Chemical, Bertin Bioreagent) offer 3,5-ADB-4en-PFUPPYCA reference standards exclusively for forensic and research applications, but availability is restricted to licensed laboratories. Territorial limitations (e.g., France-only distribution) further impede global detection capability [5] [10].
  • Analytical differentiation: Mass spectral differentiation from positional isomers (e.g., 5,3-ADB-4en-PFUPPYCA) requires high-resolution instrumentation unavailable to many frontline laboratories. Nuclear magnetic resonance is necessary to unambiguously confirm the 3,5-regioisomer configuration [2] [10].
  • Seized material identification: The compound's emergence in non-traditional matrices (e.g., infused paper, e-liquids) demands specialized extraction protocols. Its crystalline solid form at room temperature contrasts with the oils typical of earlier synthetic cannabinoids, complicating field identification [2] [5].

Table 3: Critical Research Priorities for 3,5-ADB-4en-PFUPPYCA

Knowledge DomainSpecific GapRequired MethodologyImpact of Resolution
PharmacodynamicsCannabinoid receptor subtype activation potencyLive cell β-arrestin recruitment assaysPredict psychoactive effects and abuse liability
ToxicokineticsMetabolic pathways and major metabolitesIn vitro hepatocyte incubation; HRMS analysisIdentify urinary biomarkers for drug testing
Forensic detectionDifferentiation from positional isomersChiral chromatography and NMR studiesImprove accuracy of seizure reporting
Supply chain dynamicsSynthesis precursors and manufacturing regionsIsotopic labeling and impurity profilingDisrupt trafficking networks

The absence of fundamental pharmacological data creates significant public health blind spots. Unlike well-studied synthetic cannabinoids, 3,5-ADB-4en-PFUPPYCA's interaction profiles with non-cannabinoid targets (e.g., serotonin receptors) remain unmapped, precluding mechanistic explanations for clinical observations in intoxicated patients [2] [6]. Furthermore, its thermal degradation products—a concern in smoked preparations—are completely uncharacterized, despite known pyrolytic hazards in structurally related compounds [2]. These deficits collectively hinder evidence-based clinical management, rational legislative scheduling, and international surveillance coordination for this emerging substance.

Properties

Product Name

3,5-ADB-4en-PFUPPYCA

IUPAC Name

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-5-(4-fluorophenyl)-2-pent-4-enylpyrazole-3-carboxamide

Molecular Formula

C21H27FN4O2

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C21H27FN4O2/c1-5-6-7-12-26-17(20(28)24-18(19(23)27)21(2,3)4)13-16(25-26)14-8-10-15(22)11-9-14/h5,8-11,13,18H,1,6-7,12H2,2-4H3,(H2,23,27)(H,24,28)/t18-/m1/s1

InChI Key

JPCQBOGNKSMAIE-GOSISDBHSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=CC(=NN1CCCC=C)C2=CC=C(C=C2)F

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=CC(=NN1CCCC=C)C2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.